

# Synonyms for 2,3-Dibromo-1-propanol like glycerol $\alpha,\beta$ -dibromohydrin

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dibromo-1-propanol

Cat. No.: B041173

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## An In-depth Technical Guide to 2,3-Dibromo-1-propanol

This technical guide provides a comprehensive overview of **2,3-Dibromo-1-propanol**, a versatile chemical intermediate. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data on its synonyms, physicochemical properties, synthesis protocols, and its role as a reactive intermediate, with a focus on its relevance in scientific research and development.

## Chemical Identity and Synonyms

**2,3-Dibromo-1-propanol** is a halogenated alcohol with the chemical formula  $C_3H_6Br_2O$ . It is also widely known by its synonym, glycerol  $\alpha,\beta$ -dibromohydrin. A comprehensive list of its synonyms is provided in Table 1, aiding in its identification across various chemical databases and literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Synonyms for 2,3-Dibromo-1-propanol

Type	Synonym
IUPAC Name	2,3-dibromopropan-1-ol <a href="#">[1]</a>
Common Synonyms	Glycerol $\alpha,\beta$ -dibromohydrin <a href="#">[4]</a> <a href="#">[5]</a>
$\alpha,\beta$ -Dibromohydrin <a href="#">[4]</a> <a href="#">[5]</a>	
Allyl alcohol dibromide <a href="#">[1]</a> <a href="#">[2]</a>	
beta-Dibromohydrin <a href="#">[1]</a> <a href="#">[2]</a>	
1,2-Dibromohydrin <a href="#">[1]</a>	
Glycerol 1,2-dibromohydrin <a href="#">[1]</a> <a href="#">[2]</a>	
Systematic Synonyms	1-Propanol, 2,3-dibromo- <a href="#">[1]</a> <a href="#">[2]</a>
2,3-Dibromopropyl alcohol <a href="#">[1]</a> <a href="#">[2]</a>	
1,2-Dibromopropan-3-ol <a href="#">[1]</a> <a href="#">[2]</a>	
Trade/Other Names	Brominex 257 <a href="#">[1]</a> <a href="#">[2]</a>
DBP (flame retardant) <a href="#">[1]</a> <a href="#">[2]</a>	
NCI-C55436 <a href="#">[1]</a> <a href="#">[2]</a>	
USAF DO-42 <a href="#">[1]</a> <a href="#">[2]</a>	
NSC-6203 <a href="#">[1]</a>	

## Physicochemical Properties

A summary of the key physical and chemical properties of **2,3-Dibromo-1-propanol** is presented in Table 2. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of **2,3-Dibromo-1-propanol**

Property	Value	Reference
Molecular Formula	$C_3H_6Br_2O$	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	217.89 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Clear, colorless to slightly yellow viscous liquid	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	219 °C (426 °F) at 760 mmHg	<a href="#">[3]</a>
95-97 °C at 10 mmHg	<a href="#">[4]</a>	
Density	2.12 g/mL at 25 °C	<a href="#">[4]</a>
Solubility	Soluble in water, alcohol, ether, benzene, and acetone.	<a href="#">[1]</a>
Vapor Pressure	1 mmHg at 57 °C (134.6 °F)	<a href="#">[3]</a>
Refractive Index	$n_{20/D}$ 1.559	<a href="#">[4]</a>
Flash Point	>110 °C (>230 °F)	

## Experimental Protocols: Synthesis of 2,3-Dibromo-1-propanol

**2,3-Dibromo-1-propanol** is primarily synthesized through the bromination of allyl alcohol. Below are detailed methodologies for its preparation.

### General Laboratory Synthesis

Objective: To synthesize **2,3-Dibromo-1-propanol** via the direct bromination of allyl alcohol.

Materials:

- Allyl alcohol
- Bromine
- Carbon tetrachloride (or another inert solvent)

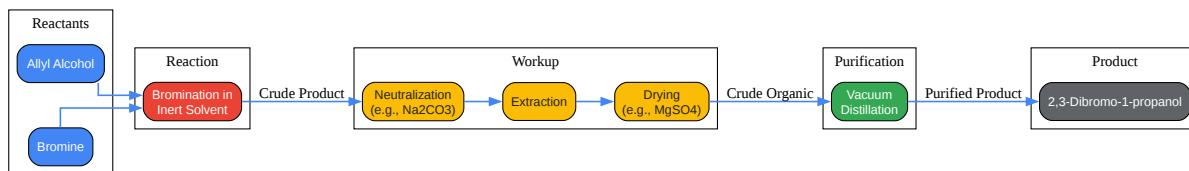
- Sodium carbonate solution
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a well-ventilated fume hood, a solution of allyl alcohol in carbon tetrachloride is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath.
- A solution of bromine in carbon tetrachloride is added dropwise to the stirred allyl alcohol solution. The addition rate is controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure the reaction goes to completion.
- The reaction mixture is then washed with a saturated solution of sodium carbonate to neutralize any hydrobromic acid formed and to remove unreacted bromine.
- The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate or sodium sulfate.
- The solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by vacuum distillation to yield pure **2,3-Dibromo-1-propanol**.

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of **2,3-Dibromo-1-propanol**.



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A generalized workflow for the synthesis of **2,3-Dibromo-1-propanol**.

## Applications in Research and Drug Development

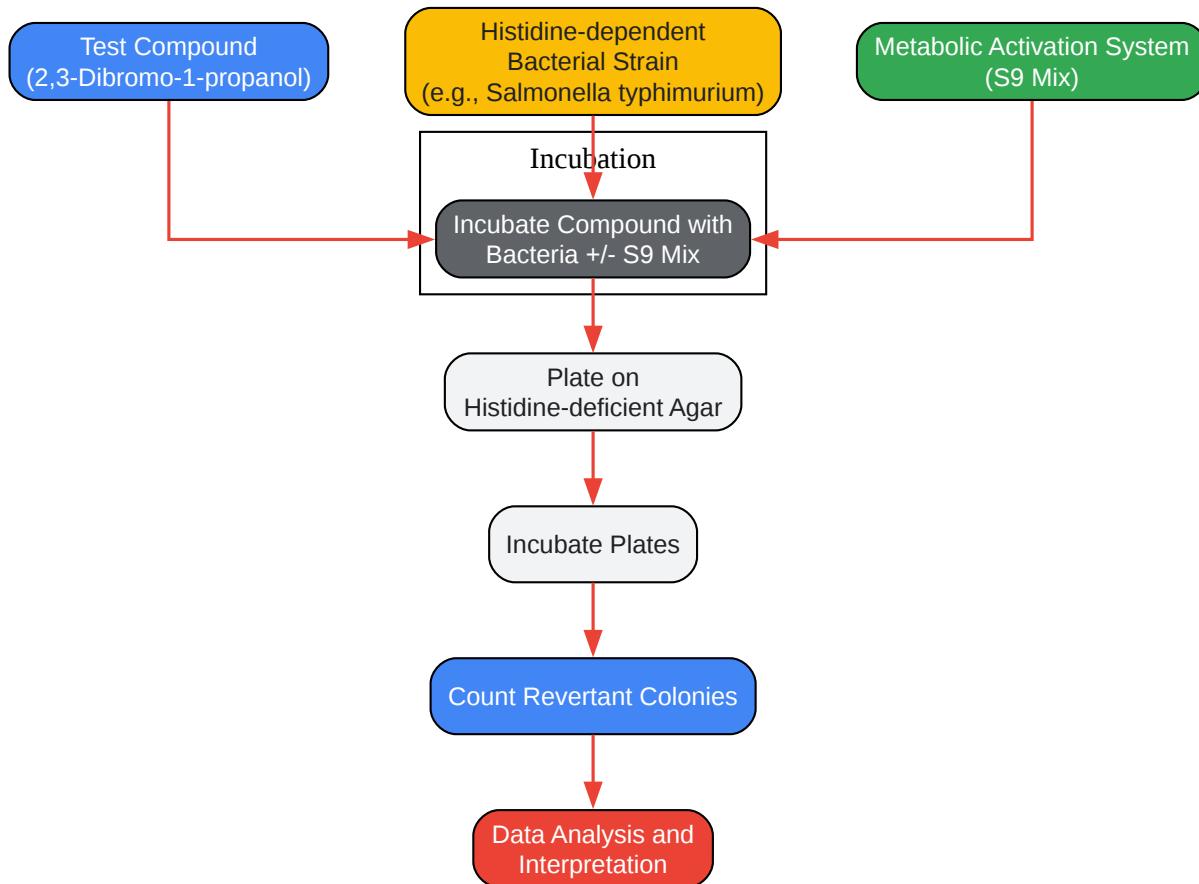
While **2,3-Dibromo-1-propanol** is a known intermediate in the production of flame retardants and insecticides, its application in drug development is more nuanced.<sup>[3]</sup> It serves as a reactive building block for the introduction of a dibromopropyl moiety into larger molecules. This functional group can be a precursor to other functionalities through various chemical transformations.

Due to its structure, **2,3-Dibromo-1-propanol** is a trifunctional molecule (one hydroxyl and two bromine atoms), making it a versatile starting material for the synthesis of more complex molecules. The bromine atoms can be displaced by nucleophiles, and the hydroxyl group can be involved in esterification, etherification, or oxidation reactions.

## Toxicological Profile and Genotoxicity

A critical aspect for drug development professionals is the toxicological profile of any chemical intermediate. **2,3-Dibromo-1-propanol** has been shown to be genotoxic in various in vitro and in vivo studies. It can cause DNA damage and mutations, which is a significant consideration for its handling and for the purity requirements of any final pharmaceutical product derived from it. The genotoxicity of **2,3-Dibromo-1-propanol** underscores the importance of rigorous purification steps to remove it from any active pharmaceutical ingredient (API).

The following diagram outlines a typical workflow for a genotoxicity assessment, such as an Ames test, which is a standard assay in drug development to detect mutagenic compounds.



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Workflow for a typical bacterial reverse mutation assay (Ames test).

## Conclusion

**2,3-Dibromo-1-propanol**, or glycerol  $\alpha,\beta$ -dibromohydrin, is a valuable chemical intermediate with a well-defined set of properties and synthesis routes. For researchers and professionals in drug development, it offers a reactive scaffold for the synthesis of complex molecules.

However, its genotoxic potential necessitates careful handling and rigorous purification of any

derived products to ensure the safety and efficacy of potential therapeutic agents. This guide provides the foundational technical information required for the informed use of **2,3-Dibromo-1-propanol** in a research and development setting.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)